N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a range of biological activities . The presence of a 1,3,4-thiadiazole moiety and a fluorophenyl group may contribute to its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound could potentially have a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with furan-2-carboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- Substituted furan-2-carboxamide derivatives
Uniqueness
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of a thiadiazole ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a unique combination of a thiadiazole ring fused with a furan ring and a fluorophenyl substituent. This structural configuration contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C13H8FN3O2S |
Molecular Weight | 289.29 g/mol |
IUPAC Name | This compound |
CAS Number | 321530-48-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form an intermediate thiadiazole compound. This intermediate is then reacted with furan-2-carboxylic acid chloride under controlled conditions to yield the final product. Optimized synthetic routes aim for high yields and purity, often employing advanced techniques such as continuous flow reactors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It demonstrated antifungal activity against Candida albicans with an MIC of approximately 8 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro evaluations on human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) revealed that the compound induces apoptosis in a dose-dependent manner. Flow cytometry assays indicated an increase in caspase-3 activity, confirming the activation of apoptotic pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.65 |
U937 | 2.41 |
The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation, potentially targeting pathways related to p53 activation .
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated various thiadiazole derivatives, including this compound. Results indicated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against multiple cancer cell lines .
- Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a therapeutic agent in infectious diseases.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBXHCBDZVKQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330540 | |
Record name | N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726585 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321530-48-7 | |
Record name | N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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